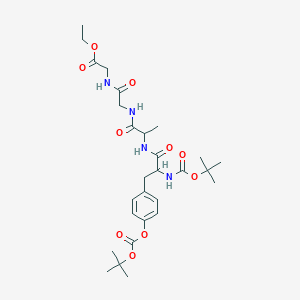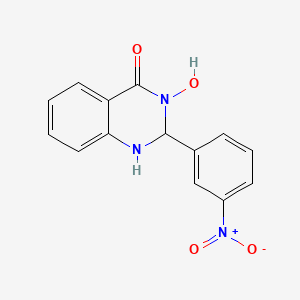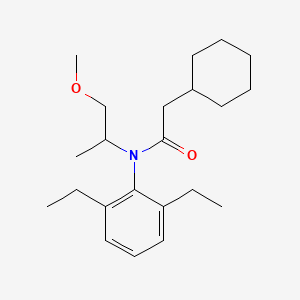
Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OEt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OEt is a synthetic peptide compound. It is composed of a sequence of amino acids, specifically tyrosine, alanine, and glycine, with protective groups such as tert-butyloxycarbonyl (Boc) and ethyl ester (OEt). This compound is often used in peptide synthesis and research due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OEt typically involves the stepwise addition of protected amino acids. The process begins with the protection of the amino acids using Boc groups to prevent unwanted side reactions. The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM). The final product is obtained by deprotecting the Boc groups and esterifying the carboxyl group with ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
化学反应分析
Types of Reactions
Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OEt can undergo various chemical reactions, including:
Deprotection: Removal of Boc groups using acids like trifluoroacetic acid (TFA).
Hydrolysis: Breaking down the ester bond using bases or acids.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with N-methylmorpholine (NMM).
Major Products Formed
Deprotection: Free amino acids or peptides.
Hydrolysis: Carboxylic acids and alcohols.
Coupling: Extended peptide chains.
科学研究应用
Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OEt has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and vaccine development.
Industry: Utilized in the production of synthetic peptides for research and development.
作用机制
The mechanism of action of Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OEt involves its interaction with specific molecular targets, such as enzymes or receptors. The protective groups (Boc) ensure stability during synthesis, while the peptide sequence can mimic natural substrates or inhibitors, allowing researchers to study biochemical pathways and interactions.
相似化合物的比较
Similar Compounds
Boc-DL-Tyr(Boc)-DL-Ala-Gly-OH: Lacks the ethyl ester group, making it less reactive in certain conditions.
Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-NH2: Contains an amide group instead of an ester, altering its solubility and reactivity.
Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OMe: Has a methoxy group instead of an ethoxy group, affecting its chemical properties.
Uniqueness
Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OEt is unique due to its specific sequence and protective groups, which provide a balance of stability and reactivity. This makes it particularly useful in peptide synthesis and research applications.
属性
IUPAC Name |
ethyl 2-[[2-[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]propanoyl]amino]propanoylamino]acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N4O10/c1-9-39-22(34)16-29-21(33)15-30-23(35)17(2)31-24(36)20(32-25(37)41-27(3,4)5)14-18-10-12-19(13-11-18)40-26(38)42-28(6,7)8/h10-13,17,20H,9,14-16H2,1-8H3,(H,29,33)(H,30,35)(H,31,36)(H,32,37) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOODJIGZPUJBAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N4O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 4-[4-(2-hydroxy-3-methoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5052795.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-[4-(4-morpholinyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5052800.png)
![N-[2-(2-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine](/img/structure/B5052804.png)
![4-{2-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-5-NITROBENZENESULFONYL}MORPHOLINE](/img/structure/B5052811.png)
![1-(3-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5052823.png)
![2-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl-methylamino]ethanol](/img/structure/B5052830.png)

![1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B5052840.png)
![2-bromo-N-[3-(4-nitroanilino)propyl]benzamide](/img/structure/B5052859.png)
![1-[5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B5052866.png)
![N-(3-indazol-1-ylpropyl)-3-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]propanamide](/img/structure/B5052888.png)


![N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-3-methylbenzamide](/img/structure/B5052912.png)
